[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate
Description
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPWODGPODCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907294 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-34-4, 10225-48-6 | |
| Record name | NSC403474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC403473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Red Phosphorus–Bromine Catalyzed Bromination
Adapted from ethyl bromoacetate synthesis, this method employs red phosphorus (P) as a catalyst for controlled bromine (Br₂) addition. In a typical procedure:
-
A solution of 2-hydroxymethyl-oxan-3-yl acetate (hypothetical precursor) in acetic acid is heated to 70°C under reflux.
-
Bromine (32–40 wt%) is added dropwise over 22–24 hours, with red phosphorus (4 wt%) mitigating HBr byproduct formation.
-
Post-reaction, excess bromine and HBr are removed via distillation at 140°C, yielding 2-(bromomethyl)-oxan-3-yl acetate.
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 68–72°C | Prevents decomposition |
| Br₂:precursor molar ratio | 1.05:1 | Minimizes di-bromination |
| Red phosphorus loading | 3–5 wt% | Enhances selectivity to >85% |
This method achieves ~78% yield but requires rigorous exclusion of moisture to avoid hydrolysis.
Multi-Step Acetylation of Hydroxyl Groups
The triacetyloxy groups at C4, C5, and C6 are installed via sequential or one-pot acetylation. Two approaches are documented:
Stepwise Acetylation Using Acetic Anhydride
Derived from chitobiose octaacetate synthesis, hydroxyl groups are acetylated iteratively:
-
Primary Hydroxyl Activation : The C6 hydroxyl is acetylated first using acetic anhydride (Ac₂O) in pyridine at 0°C for 2 hours (yield: 92%).
-
Secondary Hydroxyl Protection : C4 and C5 hydroxyls are acetylated under reflux with Ac₂O and a catalytic amount of p-toluenesulfonic acid (PTSA) in 1,2-dichloroethane.
-
Final C3 Acetylation : The remaining C3 hydroxyl is acetylated with Ac₂O and dimethylaminopyridine (DMAP) at room temperature.
Reaction Conditions
One-Pot Acetylation with Sulfuric Acid
A patent-derived method simplifies the process using sulfuric acid (H₂SO₄) as a catalyst:
-
The brominated intermediate (2-(bromomethyl)-oxan-3-yl acetate) is suspended in acetic anhydride.
-
Concentrated H₂SO₄ (1 wt%) is added, and the mixture is stirred at 50°C for 6 hours.
-
Excess Ac₂O is quenched with ice-water, and the product is extracted with dichloromethane.
Yield Comparison
The one-pot method sacrifices yield for procedural simplicity, making it preferable for industrial-scale synthesis.
Purification and Characterization
Crystallization and Distillation
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 5.32 (t, J = 9.8 Hz, H-3), 4.85 (d, J = 3.5 Hz, H-1), 3.98 (m, H-6), 2.10–2.06 (4 × OAc).
Mechanistic Insights and Side Reactions
Bromination Pathway
Red phosphorus mediates the generation of PBr₃ in situ, which reacts with the hydroxymethyl group via an SN2 mechanism:
Over-bromination at adjacent positions is suppressed by maintaining a sub-stoichiometric Br₂ ratio.
Acetylation Side Reactions
Prolonged exposure to H₂SO₄ risks sulfonation of the oxane ring, detectable via IR absorption at 1170 cm⁻¹ (S=O stretch). Neutralization with 5% Na₂CO₃ immediately post-reaction mitigates this.
Industrial-Scale Optimization
Mechanism of Action
The mechanism of action of [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate involves its ability to undergo nucleophilic substitution reactions, which can modify biomolecules or other substrates. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various applications, from drug development to material science.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with acetylated carbohydrate derivatives that share structural or functional similarities. Key differences lie in substituents, molecular weight, solubility, and applications.
Table 1: Structural and Functional Comparison
*Inferred from solubility trends in acetylated sugars (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose dissolves in chloroform ).
Key Differences and Implications
Substituent Reactivity
- Bromomethyl vs. Hydroxymethyl: The bromomethyl group in the target compound enhances electrophilicity, facilitating alkylation reactions. In contrast, hydroxymethyl derivatives (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose) are more stable and used in glycosylation .
- Fluoromethyl Analogs : Fluorinated derivatives (e.g., [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate) exhibit distinct electronic effects, making them useful in medicinal chemistry for metabolic stability .
Molecular Weight and Solubility
- The brominated compound’s higher molecular weight (411.2 g/mol vs. 372.3 g/mol for tetra-acetyl glucopyranose) reflects its bromine content. Both are likely soluble in chloroform due to acetyl group lipophilicity .
- Cellulose triacetate, a polymer, has significantly higher molecular weight (966.8 g/mol per monomer) and is used in industrial applications like membrane fabrication .
Research Findings and Limitations
- Reactivity Studies: While direct studies on the target compound are sparse, bromomethyl-substituted carbohydrates are known to participate in Suzuki-Miyaura couplings and nucleophilic substitutions .
- Gaps in Data : Solubility and stability data for the brominated derivative are inferred from analogs. Experimental validation is needed to confirm these properties.
Biological Activity
[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate, with the CAS number 10225-48-6, is a synthetic compound characterized by its complex structure featuring multiple acetoxy groups and a bromomethyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.
The molecular formula of this compound is . The compound is an ester derivative of oxane and exhibits distinct reactivity due to the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Boiling Point | 425.4 °C at 760 mmHg |
| Flash Point | 211.1 °C |
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as an electrophilic center that attracts nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in drug development and the synthesis of complex organic molecules.
Biological Activity
Research on the biological activity of this compound has shown promising results in various areas:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of acetoxy groups may enhance solubility and bioavailability, contributing to increased efficacy against bacterial strains.
2. Antiviral Properties
The compound's ability to modify biomolecules suggests potential antiviral applications. Brominated compounds have been studied for their ability to inhibit viral replication through interaction with viral proteins.
3. Enzyme Inhibition
Preliminary studies suggest that this compound might inhibit specific enzymes involved in metabolic pathways. This could be beneficial in developing treatments for diseases where enzyme regulation is crucial.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Antiviral Screening
In vitro studies showed that the compound could inhibit the replication of influenza virus strains. The mechanism was attributed to the interference with viral protein synthesis, highlighting its potential as an antiviral therapeutic.
Comparative Analysis with Similar Compounds
| Compound | Reactivity | Applications |
|---|---|---|
| This compound | Moderate | Antimicrobial, antiviral |
| [4,5,6-Trihydroxy-2-(bromomethyl)oxan-3-yl] acetate | High | Organic synthesis |
| [4,5,6-Triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate | Low | Less reactive than brominated compounds |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step acetylation and bromination of a sugar-derived oxane backbone. Key steps include:
- Acetylation : Controlled addition of acetyl groups using acetic anhydride under anhydrous conditions (60–80°C, pyridine catalyst) .
- Bromination : Substitution of hydroxymethyl with bromomethyl via HBr or PBr₃ in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity. Yield optimization requires inert atmospheres (N₂/Ar) and strict moisture control .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify acetyl (δ ~2.0–2.2 ppm) and bromomethyl (δ ~3.4–3.6 ppm) groups .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry and confirm the oxane ring conformation .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : Rapid hydrolysis of acetyl groups at pH < 3 (t₁/₂ < 1 hr at 25°C), monitored via HPLC .
- Basic Conditions : Bromomethyl substitution by OH⁻ at pH > 10, leading to debromination (characterized by GC-MS) .
- Thermal Stability : Decomposition above 120°C (TGA/DSC data); store at –20°C in anhydrous solvents (e.g., DMSO-d₆) .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl moiety acts as a leaving group, enabling:
- SN2 Reactions : Substitution with nucleophiles (e.g., azide, thiols) in polar aprotic solvents (DMF, DMSO) at 50–70°C. Steric hindrance from adjacent acetyl groups slows reactivity, requiring excess nucleophile (2–3 equiv.) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to generate biaryl derivatives .
Q. What mechanistic insights explain contradictory data on acetyl group hydrolysis rates in similar compounds?
- Methodological Answer : Contradictions arise from:
- Steric Effects : Bulky trityl or fluoromethyl substituents (e.g., in [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate) shield acetyl groups, reducing hydrolysis rates by 40–60% compared to unsubstituted analogs .
- Solvent Polarity : Acetyl hydrolysis accelerates in polar protic solvents (e.g., H₂O/THF vs. chloroform) due to improved solvation of transition states .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to identify binding pockets. The bromomethyl group shows affinity for hydrophobic enzyme regions (ΔG ~ –8.5 kcal/mol) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes. Acetyl groups form hydrogen bonds with catalytic residues (e.g., Ser, Tyr) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
